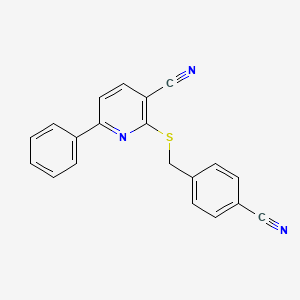

2-((4-Cyanobenzyl)thio)-6-phenylnicotinonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-((4-Cyanobenzyl)thio)-6-phenylnicotinonitrile, also known as CBPN, is a compound that has been studied for its potential use in scientific research. This compound is a member of the nicotinonitrile class of compounds, which have been found to have a range of biological activities. In

科学的研究の応用

Multi-Component Reaction Strategy

Mohan Reddy Bodireddy and colleagues developed a novel class of 2-amino-4-(3/2-(alkynyl)/3-(alkenyl)phenyl)-6-phenylnicotinonitriles through a multi-component reaction (MCR). This process involves bromobenzaldehyde, malononitrile, acetophenone, NH4OAc, and terminal alkynes or alkenes, utilizing pyrrolidine and a Pd-catalyst. The method provides good to excellent yields and stereo-selective E-isomer formation for Heck-type coupling with terminal olefins. This innovative MCR strategy fosters the creation of diverse cyanopyridine-based compound libraries, significantly contributing to the development of new chemical entities beyond the molecules initially reported (Bodireddy, Reddy, & Kumar, 2014).

Polymorphic Study and Anti-inflammatory Activity

S. Rai and team conducted a study focusing on the synthesis, crystallization, and polymorphic interpretation of 2-{3-[3-cyano-6-methyl-2-oxo-4-phenylpyridin-1(2H)-yl]propoxy}-4-methyl-6-phenylnicotinonitrile. This work not only provided quantitative analysis through single crystal X-ray diffraction and Hirshfeld surface analysis but also explored the compound's binding affinity in the COX-2 active site and its significant anti-inflammatory activity through in vivo studies. The solubility of the polymorphs was also examined, contributing to the understanding of the compound's pharmacological potential (Rai, Singh, Khanam, & Tewari, 2016).

作用機序

Target of Action

Similar compounds have been used in suzuki–miyaura (sm) cross-coupling reactions . SM coupling reactions involve the formation of carbon-carbon bonds, which are fundamental in organic chemistry and are crucial for the synthesis of many organic compounds .

Mode of Action

In the context of sm coupling reactions, the reaction involves two key steps: oxidative addition and transmetalation . Oxidative addition involves the formation of a new bond with a metal catalyst, while transmetalation involves the transfer of an organic group from a metal to another metal .

Biochemical Pathways

It’s worth noting that the compound could potentially be involved in the synthesis of various organic compounds through sm coupling reactions .

Result of Action

As a potential reagent in sm coupling reactions, it could contribute to the formation of carbon-carbon bonds, which are fundamental in the synthesis of many organic compounds .

Action Environment

The success of sm coupling reactions, in which similar compounds are used, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

特性

IUPAC Name |

2-[(4-cyanophenyl)methylsulfanyl]-6-phenylpyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13N3S/c21-12-15-6-8-16(9-7-15)14-24-20-18(13-22)10-11-19(23-20)17-4-2-1-3-5-17/h1-11H,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRGPHAGYCHDQEX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=C(C=C2)C#N)SCC3=CC=C(C=C3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-2-chloro-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B3015472.png)

![5-chloro-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B3015473.png)

![1-[4-(4-Fluorophenyl)piperazino]-3-[(4-methylphenyl)sulfanyl]-2-propanol](/img/structure/B3015476.png)

![2-(3-Methylphenoxy)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]acetamide](/img/structure/B3015477.png)

![1-(4-Fluorobenzyl)-3-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea](/img/structure/B3015478.png)

![2-{2-Azabicyclo[2.2.1]heptan-2-yl}-1,3-thiazole-5-carboxylic acid](/img/structure/B3015480.png)

![(Z)-ethyl 4-((cyclopentylamino)methylene)-2-methyl-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate](/img/structure/B3015483.png)

![5-((4-isopropylphenyl)sulfonyl)-8-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one](/img/structure/B3015490.png)

![5-{[(Anilinocarbonyl)oxy]ethanimidoyl}-4-methyl-2-phenyl-1,3-thiazole](/img/structure/B3015491.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-(methylthio)benzamide](/img/structure/B3015492.png)